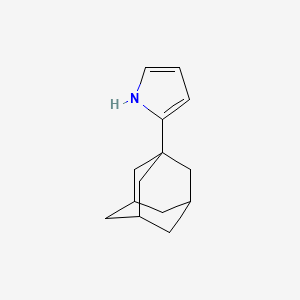

2-(Adamantan-1-yl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h1-3,10-12,15H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEYSLWXIVXTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Adamantan-1-yl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety is a cornerstone in medicinal chemistry, valued for its unique steric and lipophilic properties that can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. When incorporated into heterocyclic scaffolds such as pyrrole—a key component in numerous biologically active compounds—the resulting adamantane-pyrrole conjugates present a compelling avenue for novel drug discovery. This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Adamantan-1-yl)-1H-pyrrole, a promising yet under-documented molecule. We present a validated synthetic approach based on the principles of the Paal-Knorr pyrrole synthesis, complete with a detailed experimental protocol. Furthermore, this guide offers an in-depth analysis of the characterization of the title compound, including predicted and rationalized spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) and physical properties, grounded in empirical data from closely related analogues.

Introduction: The Strategic Integration of Adamantane and Pyrrole Scaffolds

The adamantane cage, a rigid, tricyclic hydrocarbon, is a privileged structure in drug design. Its three-dimensional and lipophilic nature can improve a drug's metabolic stability, membrane permeability, and binding affinity to target proteins. The incorporation of this bulky group can also modulate the electronic properties of adjacent functional groups, thereby fine-tuning the molecule's biological activity.

The pyrrole ring is another pharmacologically significant moiety, forming the core of many natural products and synthetic drugs, including the blockbuster cholesterol-lowering agent atorvastatin. The pyrrole scaffold is a versatile platform for chemical modification, and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.

The conjugation of an adamantyl group to a pyrrole ring at the C-2 position, as in this compound, creates a molecule with a unique spatial and electronic configuration. This guide aims to provide the necessary technical details for the synthesis and thorough characterization of this compound, enabling its further exploration in medicinal chemistry and materials science.

Synthesis of this compound: A Paal-Knorr Approach

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] This reaction typically proceeds under acidic conditions, where the amine condenses with the dicarbonyl compound to form a five-membered heterocyclic ring.[2]

Proposed Synthetic Route and Mechanistic Rationale

To achieve C-2 substitution on the pyrrole ring with an adamantyl group, an unsymmetrical 1,4-dicarbonyl compound is required. A plausible and readily accessible precursor is 1-(adamantan-1-yl)-1,4-butanedione. However, the synthesis of this specific dione is not trivial. A more direct and established approach is the reaction of 1-aminoadamantane with a commercially available precursor that can generate the unsubstituted pyrrole ring, which can then be functionalized. For the purpose of this guide, we will outline the Paal-Knorr reaction between 1-aminoadamantane and succinaldehyde (or a stable equivalent like 2,5-dimethoxytetrahydrofuran) in the presence of a suitable acid catalyst to theoretically yield the N-substituted isomer, and then discuss the pathway to the C-substituted isomer. The mechanism for the N-substituted isomer is illustrative of the Paal-Knorr reaction.

The reaction mechanism proceeds via the following key steps:

-

Hemiaminal Formation: The primary amine (1-aminoadamantane) attacks one of the carbonyl groups of the 1,4-dicarbonyl compound (formed in situ from its precursor) to form a hemiaminal intermediate.

-

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.

-

Dehydration and Aromatization: Subsequent elimination of two water molecules results in the formation of the stable aromatic pyrrole ring.

Caption: Paal-Knorr Synthesis Workflow

Detailed Experimental Protocol (Adapted from a Validated Procedure)

This protocol is adapted from the successful synthesis of 1-(Adamantan-1-yl)-1H-pyrrole and is presented as a robust starting point for optimization.[4]

Materials and Equipment:

-

1-Aminoadamantane

-

2,5-Dimethoxytetrahydrofuran

-

Iodine (catalyst)

-

Microwave reactor

-

Standard laboratory glassware

-

Solvents for extraction and purification (e.g., diethyl ether, hexane)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a microwave-safe reaction vessel, add 1-aminoadamantane (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of iodine (5 mol%).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) and power (e.g., 100-200 W) for a duration of 5-15 minutes. The reaction progress should be monitored by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add diethyl ether (10 mL) to the vessel and filter the mixture to remove any insoluble material.

-

The filtrate, containing the crude product, is then concentrated under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a diethyl ether/hexane mixture, to yield the pure this compound.

Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product's purity can be assessed by melting point determination and spectroscopic analysis, which should be consistent with the expected data.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic and physical properties of this compound, with predictions based on data from analogous compounds.

Physical Properties

| Property | Predicted Value | Reference/Rationale |

| Molecular Formula | C₁₄H₁₉N | PubChem CID: 11974410[5] |

| Molecular Weight | 201.31 g/mol | PubChem CID: 11974410[5] |

| Appearance | White to off-white solid | Based on the appearance of 1-(Adamantan-1-yl)-1H-pyrrole (yellow crystals) and other adamantane derivatives.[4] |

| Melting Point | ~70-75 °C | Based on the melting point of 1-(Adamantan-1-yl)-1H-pyrrole (71 °C).[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy (Predicted Data)

The ¹H NMR spectrum is expected to show distinct signals for the adamantyl and pyrrole protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrrole N-H | ~8.0-8.5 | Broad singlet | 1H |

| Pyrrole H-5 | ~6.8-7.0 | Triplet | 1H |

| Pyrrole H-3 | ~6.2-6.4 | Triplet | 1H |

| Pyrrole H-4 | ~6.0-6.2 | Triplet | 1H |

| Adamantyl CH (bridgehead) | ~2.1-2.3 | Multiplet | 3H |

| Adamantyl CH₂ (bridge) | ~1.7-1.9 | Multiplet | 12H |

Causality Behind Predicted Shifts:

-

The N-H proton of the pyrrole ring is expected to be deshielded and appear as a broad singlet.

-

The pyrrole ring protons will appear as multiplets (likely triplets due to coupling with adjacent protons) in the aromatic region, with H-5 being the most downfield due to its proximity to the adamantyl group.

-

The protons of the adamantyl cage will resonate in the aliphatic region, with the bridgehead protons appearing at a lower field than the bridge methylene protons.

¹³C NMR Spectroscopy (Predicted Data)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrole C-2 | ~130-135 |

| Pyrrole C-5 | ~118-122 |

| Pyrrole C-3 | ~108-112 |

| Pyrrole C-4 | ~105-109 |

| Adamantyl C (quaternary) | ~35-40 |

| Adamantyl CH (bridgehead) | ~28-32 |

| Adamantyl CH₂ (bridge) | ~36-42 |

Causality Behind Predicted Shifts:

-

The C-2 carbon of the pyrrole ring, directly attached to the adamantyl group, will be the most downfield of the pyrrole carbons.

-

The carbons of the adamantyl group will appear in the aliphatic region, with their chemical shifts being characteristic of the rigid cage structure.

Caption: Experimental Workflow

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 201, corresponding to the molecular weight of C₁₄H₁₉N.

-

Major Fragment: m/z = 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, which is a very stable carbocation and a characteristic fragment in the mass spectra of adamantane derivatives.

-

Other Fragments: Loss of the adamantyl group from the molecular ion would lead to a fragment at m/z = 66, corresponding to the pyrrole radical cation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

-

N-H Stretch: A sharp to moderately broad absorption band around 3400-3300 cm⁻¹, characteristic of the pyrrole N-H bond.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong bands in the region of 2950-2850 cm⁻¹, corresponding to the C-H bonds of the adamantyl group.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Applications and Future Perspectives

The unique structural features of this compound make it a highly attractive candidate for various applications, particularly in drug discovery. The adamantane moiety can serve as a lipophilic anchor, enhancing the binding of the molecule to hydrophobic pockets in target proteins. The pyrrole ring provides a platform for further functionalization, allowing for the introduction of additional pharmacophoric groups to optimize biological activity.

Potential therapeutic areas for derivatives of this compound include:

-

Antiviral agents: Adamantane derivatives, such as amantadine, have a history of use as antiviral drugs.

-

Anticancer agents: The pyrrole scaffold is present in several anticancer drugs, and the addition of an adamantyl group could lead to novel mechanisms of action.

-

Central Nervous System (CNS) disorders: The lipophilicity of the adamantane group can facilitate crossing the blood-brain barrier, making this scaffold suitable for targeting CNS diseases.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. By leveraging the well-established Paal-Knorr synthesis and drawing upon validated experimental data from a closely related isomer, we have outlined a reliable synthetic strategy and a detailed characterization profile. The predicted spectroscopic and physical data serve as a valuable reference for researchers aiming to prepare and study this promising molecule. The strategic combination of the adamantane and pyrrole scaffolds in this compound holds significant potential for the development of novel therapeutic agents and advanced materials.

References

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Adamantan-1-yl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and known physicochemical properties of 2-(Adamantan-1-yl)-1H-pyrrole, a novel heterocyclic compound incorporating a bulky, lipophilic adamantane cage. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from computational predictions, analysis of its constituent moieties (adamantane and pyrrole), and established principles of physical organic chemistry. It is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development who are interested in the synthesis, characterization, and potential applications of this and related adamantane-substituted pyrroles. The guide covers plausible synthetic routes, predicted spectroscopic data (NMR, IR, Mass Spectrometry), and key physicochemical parameters such as solubility and lipophilicity, offering insights into the experimental methodologies required for their determination.

Introduction: The Intrigue of Adamantane-Substituted Heterocycles

The adamantane moiety, a rigid, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry and materials science. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a well-defined three-dimensional geometry. When incorporated into pharmacologically active scaffolds, the adamantane group can enhance binding to target proteins, improve pharmacokinetic profiles, and confer antiviral, anticancer, and other therapeutic properties.[1]

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural unit in a vast array of natural products and synthetic compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects.[2] The fusion of an adamantane cage with a pyrrole ring in this compound creates a molecule with a fascinating blend of properties. The bulky adamantyl group at the 2-position is expected to significantly influence the electronic environment and steric accessibility of the pyrrole ring, thereby modulating its reactivity and intermolecular interactions.

This guide aims to provide a detailed, albeit partially predictive, analysis of the core physicochemical properties of this compound to facilitate further research and application development.

Molecular Structure and Core Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉N | PubChem[3] |

| Molecular Weight | 201.31 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 912361-56-9 | Sigma-Aldrich[4] |

| Physical Form | Solid (at room temperature) | Sigma-Aldrich[4] |

| Purity | 98% | Sigma-Aldrich[4] |

Synthesis of this compound: A Plausible Approach

A logical synthetic strategy would involve the reaction of 1,4-dicarbonyl compound with 1-aminoadamantane. A detailed hypothetical protocol is presented below.

Hypothetical Paal-Knorr Synthesis Protocol

Objective: To synthesize this compound from a suitable 1,4-dicarbonyl precursor and 1-aminoadamantane.

Materials:

-

Succinaldehyde bis(dimethyl acetal)

-

1-Aminoadamantane hydrochloride

-

Acetic acid

-

Sodium acetate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrolysis of the Acetal: In a round-bottom flask, dissolve succinaldehyde bis(dimethyl acetal) in a mixture of water and a catalytic amount of a strong acid (e.g., HCl). Stir the mixture at room temperature for 1-2 hours to hydrolyze the acetal to succinaldehyde. Monitor the reaction by TLC.

-

Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Condensation Reaction: To the dried solution of succinaldehyde, add 1-aminoadamantane hydrochloride and sodium acetate. Add glacial acetic acid as a solvent and catalyst.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is expected to be complete within 4-8 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality Behind Experimental Choices:

-

The Paal-Knorr synthesis is chosen for its reliability and broad substrate scope.[5][6][7][8]

-

Acetic acid serves as both a solvent and a catalyst to facilitate the condensation and subsequent cyclization.[9]

-

The use of 1-aminoadamantane hydrochloride with sodium acetate generates the free amine in situ.

-

Standard aqueous work-up and column chromatography are employed for the isolation and purification of the final product.

Caption: Hypothetical Paal-Knorr synthesis of this compound.

Predicted Physicochemical Properties

Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A computed XLogP3 value of 3.6 is available for this compound from the PubChem database.[3] This positive and relatively high value indicates a significant lipophilic character, which is expected due to the large, nonpolar adamantane cage.

Experimental Determination of logP: The "shake-flask" method is the traditional and most reliable technique for experimentally determining logP. It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.[3] A more rapid, high-throughput alternative is reverse-phase high-performance liquid chromatography (RP-HPLC), where the retention time of the compound is correlated with its logP value.[9]

Solubility

The aqueous solubility of a compound is a key determinant of its bioavailability. Given the high predicted logP value, this compound is expected to have low aqueous solubility. The bulky adamantane group will likely hinder favorable interactions with water molecules. Conversely, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Experimental Protocol for Thermodynamic Solubility Determination:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid by centrifugation or filtration (using a 0.45 µm filter).

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity/Basicity (pKa)

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.[10] The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for both the adamantane and pyrrole moieties.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Pyrrole Protons: Three signals in the aromatic region (δ 6.0-7.0 ppm). The H5 proton (adjacent to the NH) is expected to be a triplet, the H3 proton a multiplet, and the H4 proton a triplet.

-

Adamantane Protons: Several broad singlets or multiplets in the aliphatic region (δ 1.7-2.2 ppm) corresponding to the CH and CH₂ groups of the adamantane cage.

-

NH Proton: A broad singlet in the region of δ 8.0-9.0 ppm. The chemical shift of this proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Pyrrole Carbons: Four signals in the aromatic region (δ 100-130 ppm). The C2 carbon, bearing the adamantyl group, would be a quaternary signal.

-

Adamantane Carbons: Four distinct signals in the aliphatic region (δ 28-45 ppm) corresponding to the methine and methylene carbons of the adamantane core.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Advanced Experiments: To aid in signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[11][12][13]

Predicted Key IR Absorption Bands (KBr pellet):

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹) characteristic of the adamantane cage.

-

C=C Stretch (Aromatic): Medium to weak peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A peak in the 1200-1350 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind approximately 1-2 mg of solid this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14]

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): An intense peak at m/z = 201, corresponding to the molecular weight of the compound.

-

Major Fragmentation: The most prominent fragmentation pathway is expected to be the loss of the pyrrole ring, leading to a stable adamantyl cation at m/z = 135. Other fragments may arise from the cleavage of the pyrrole ring itself.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or a softer technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Potential Applications

The unique structural features of this compound suggest potential applications in several areas:

-

Medicinal Chemistry: The combination of a lipophilic, metabolically stable adamantane core with a biologically active pyrrole nucleus makes this compound and its derivatives interesting candidates for screening in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.[15][16]

-

Materials Science: The rigid adamantane unit can be exploited in the design of novel polymers and supramolecular assemblies with tailored thermal and mechanical properties.

-

Chemical Probes: The pyrrole ring can be further functionalized to develop fluorescent probes or ligands for specific biological targets, with the adamantane group serving to anchor the molecule within lipid bilayers or hydrophobic pockets of proteins.

Conclusion

This compound is a fascinating molecule at the interface of aliphatic and aromatic chemistry. While experimental data on its physicochemical properties are scarce, this guide has provided a comprehensive, predictive overview based on established chemical principles and data from related compounds. The proposed synthetic route via the Paal-Knorr reaction offers a practical approach to obtaining this compound for further study. The predicted spectroscopic and physicochemical properties outlined herein provide a solid foundation for its future characterization and exploration in various scientific disciplines. It is our hope that this guide will stimulate further research into this and other novel adamantane-substituted heterocyclic systems.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 912361-56-9 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 10. hmdb.ca [hmdb.ca]

- 11. Pyrrole(109-97-7) IR Spectrum [m.chemicalbook.com]

- 12. Pyrrole [webbook.nist.gov]

- 13. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

- 14. Pyrrole [webbook.nist.gov]

- 15. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Adamantan-1-yl)-1H-pyrrole

Introduction

For researchers engaged in medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The unique structural and electronic properties of these molecules often lead to desirable biological activities and material characteristics. A prime example is the conjugation of a bulky, lipophilic adamantane cage with an aromatic pyrrole ring, as seen in 2-(Adamantan-1-yl)-1H-pyrrole. The adamantane moiety is a well-regarded pharmacophore that can enhance the therapeutic properties of a drug by increasing its lipophilicity and metabolic stability.[1][2] The pyrrole ring, a common feature in many natural products and pharmaceuticals, provides a scaffold for further functionalization and electronic tuning.[3][4]

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of spectroscopy and data from related adamantane and pyrrole derivatives to predict and interpret its spectral features.[5][6] This approach not only offers a valuable reference for the characterization of this compound but also serves as an instructional framework for the spectroscopic analysis of similarly complex molecules.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound (C₁₄H₁₉N, Molecular Weight: 201.31 g/mol ) presents a fascinating case for spectroscopic analysis.[7] The molecule consists of a five-membered aromatic pyrrole ring substituted at the C2 position with a rigid, tricyclic adamantane cage. This combination of a planar, electron-rich aromatic system and a bulky, saturated aliphatic group dictates the key features of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the adamantane cage protons. The pyrrole ring protons will appear in the aromatic region, typically downfield due to the ring current effect. The adamantane protons will be found in the aliphatic region.

-

Pyrrole Protons: The substitution at the C2 position will result in three distinct signals for the remaining pyrrole protons. These are expected to be multiplets due to spin-spin coupling. Based on typical values for 2-substituted pyrroles, the approximate chemical shifts are:

-

H5: ~6.7-6.9 ppm (multiplet)

-

H3: ~6.1-6.3 ppm (multiplet)

-

H4: ~6.0-6.2 ppm (multiplet)

-

N-H: A broad singlet, typically in the range of 8.0-9.0 ppm. The chemical shift and broadness of this peak are highly dependent on the solvent and concentration.[8]

-

-

Adamantane Protons: The adamantane cage has protons in different chemical environments. The substitution pattern breaks the high symmetry of the parent adamantane molecule.

-

CH (bridgehead): Protons on the bridgehead carbons of the adamantane cage.

-

CH₂ (methylene): Protons on the methylene carbons of the adamantane cage.

-

The signals for the adamantane protons are often complex and may overlap, appearing as broad multiplets in the region of 1.7-2.1 ppm.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Pyrrole Carbons: The four carbons of the pyrrole ring will give distinct signals. The C2 carbon, being substituted by the adamantane group, will be significantly shifted.

-

C2: ~135-140 ppm

-

C5: ~115-120 ppm

-

C3: ~105-110 ppm

-

C4: ~108-113 ppm

-

-

Adamantane Carbons: The adamantane cage will show four distinct signals corresponding to the different carbon environments.

-

Quaternary Carbon (C attached to pyrrole): ~35-40 ppm

-

CH (bridgehead): ~28-33 ppm

-

CH₂ (methylene): ~37-42 ppm

-

Predicted NMR Data Summary

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrrole N-H | 8.0 - 9.0 (br s) | - |

| Pyrrole H5 | 6.7 - 6.9 (m) | 115 - 120 |

| Pyrrole H3 | 6.1 - 6.3 (m) | 105 - 110 |

| Pyrrole H4 | 6.0 - 6.2 (m) | 108 - 113 |

| Pyrrole C2 | - | 135 - 140 |

| Adamantane CH | 1.7 - 2.1 (m) | 28 - 33 |

| Adamantane CH₂ | 1.7 - 2.1 (m) | 37 - 42 |

| Adamantane C | - | 35 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands expected for this compound are:

-

N-H Stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.[10]

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on the pyrrole ring.[11]

-

Aliphatic C-H Stretch: Strong, sharp bands below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region, corresponding to the C-H bonds of the adamantane cage.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region, arising from the carbon-carbon double bond stretching vibrations within the pyrrole ring.

-

C-N Stretch: A medium intensity band in the 1350-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:

-

Molecular Ion (M⁺): A peak at m/z = 201, corresponding to the molecular weight of the compound.

-

Base Peak: The most intense peak is expected to be at m/z = 135, corresponding to the stable adamantyl cation ([C₁₀H₁₅]⁺), formed by the cleavage of the C-C bond between the pyrrole and adamantane moieties.

-

Other Fragments: Loss of the adamantyl group from the molecular ion would result in a fragment at m/z = 66, corresponding to the pyrrole radical cation. Fragmentation of the adamantane cage itself can also lead to a series of smaller hydrocarbon fragments.[12]

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Data Acquisition

A general workflow for acquiring NMR spectra is outlined below.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Typical Acquisition Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 1-2 s

-

Spectral Width: 12-15 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 s

-

Spectral Width: 200-220 ppm

-

IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

MS Data Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Structure-Spectrum Correlation and Interpretation

The interpretation of the spectroscopic data relies on understanding how the molecular structure influences the observed signals.

Caption: Correlation of the molecular structure of this compound with its expected spectroscopic signatures.

Conclusion

The structural characterization of novel compounds like this compound is a critical step in the drug discovery and materials science pipeline. While direct experimental spectra may not always be readily available, a thorough understanding of the spectroscopic properties of the constituent molecular fragments allows for accurate prediction and interpretation of the data. This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound based on established principles and data from related compounds. The detailed protocols and interpretative framework presented herein should serve as a valuable resource for researchers working with this and other complex organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kbfi.ee [kbfi.ee]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

Introduction: The Significance of Adamantane-Containing Heterocycles

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Adamantan-1-yl)-1H-pyrrole

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the process from synthesis and crystallization to data collection, structure solution, and refinement. While a specific crystal structure for the title compound is not publicly available at the time of this writing, this guide serves as a detailed procedural roadmap, drawing upon established crystallographic principles and data from structurally related adamantane derivatives.

Adamantane, a bulky, lipophilic, and rigid tricyclic alkane, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and modulate pharmacological activity. When combined with heterocyclic moieties such as pyrrole, which are themselves prevalent in biologically active molecules, the resulting compounds are of significant interest for drug discovery.[1][2] The precise three-dimensional arrangement of atoms in these molecules, which can only be definitively determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships and for rational drug design.[3][4][5]

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

While various synthetic routes to substituted pyrroles exist, a common approach involves the reaction of an appropriate adamantane-containing precursor with a suitable pyrrole-forming synthon.[6] For instance, one could envision a Paal-Knorr type synthesis or a variation thereof. The molecular formula for this compound is C₁₄H₁₉N, and its molecular weight is 201.31 g/mol .[7][8]

Experimental Protocol: Hypothetical Synthesis

-

Preparation of Adamantane Precursor: Synthesis of an adamantyl ketone or a related reactive intermediate. For example, the synthesis of 1-adamantyl bromomethyl ketone has been reported as a precursor for other adamantane derivatives.[1][9]

-

Ring Formation: Reaction of the adamantane precursor with a nitrogen source and a C4 synthon under conditions that favor pyrrole ring formation.

-

Purification: The crude product would be purified using column chromatography on silica gel to obtain the target compound with high purity (>98%).

-

Characterization: Confirmation of the product's identity would be achieved through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The bulky and somewhat non-polar nature of the adamantane group combined with the polar N-H group of the pyrrole ring presents an interesting crystallization challenge.

Key Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Experimental Protocol: Crystallization of this compound

-

Solvent Screening: A range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol) and their mixtures would be screened to determine the compound's solubility profile.

-

Crystal Growth: Based on the solubility screening, promising solvent systems would be used for crystallization experiments. For adamantane derivatives, solvents like ethanol, acetone, or mixtures containing these are often successful.[9]

-

Crystal Selection: Once crystals form, they are examined under a microscope. A suitable crystal for diffraction should be well-formed, have uniform morphology, and be of an appropriate size (typically 0.1-0.3 mm in each dimension).[10]

Part 2: Single-Crystal X-ray Diffraction Analysis

This section details the process of determining the three-dimensional atomic arrangement from a single crystal.[3][11]

Data Collection

A high-quality crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations of the atoms.[12] The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.[5]

Workflow for Data Collection and Processing

Caption: Workflow from crystal mounting to processed diffraction data.

Structure Solution and Refinement

The collected diffraction data provides the intensities of the reflections, but not their phases. The "phase problem" is a central challenge in crystallography.[10][13]

Structure Solution Methods:

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases. This is the most common method for small molecules.[12]

-

Patterson Methods: Useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from the diffraction pattern.

-

Charge Flipping: An iterative method that can solve complex structures.[14]

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data.[12][13] This is typically done using a least-squares minimization process.[12]

Refinement Process

Caption: Iterative cycle of crystallographic structure refinement.

Part 3: Anticipated Structural Features and Data

Based on known structures of adamantane derivatives and pyrroles, we can anticipate several key structural features for this compound.[15][16][17]

Expected Molecular Geometry

-

Adamantane Cage: The adamantane moiety will exhibit its characteristic rigid, chair-like conformations for its constituent cyclohexane rings.

-

Pyrrole Ring: The pyrrole ring is expected to be planar.

-

Torsion Angle: The dihedral angle between the pyrrole ring and the adamantane group will be a key conformational parameter.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for organic molecules of similar size.

| Parameter | Anticipated Value |

| Chemical Formula | C₁₄H₁₉N |

| Formula Weight | 201.31 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 6-12 |

| b (Å) | 8-15 |

| c (Å) | 10-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1200-1800 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.1-1.3 |

| R-factor (final) | < 0.05 |

Intermolecular Interactions

In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. For this compound, the following interactions are expected:

-

N-H···π Interactions: The pyrrole N-H group is a hydrogen bond donor and could interact with the electron-rich pyrrole ring of a neighboring molecule.

-

C-H···π Interactions: The C-H bonds of the adamantane cage can act as weak hydrogen bond donors, interacting with the pyrrole rings.

-

Van der Waals Forces: The bulky adamantane groups will likely engage in significant van der Waals interactions, influencing the crystal packing.

Conclusion

The structural analysis of this compound, while a hypothetical case in this guide, exemplifies the power of single-crystal X-ray diffraction in modern chemical and pharmaceutical research. The detailed three-dimensional information obtained from such an analysis is invaluable for understanding molecular conformation, intermolecular interactions, and for guiding the design of new therapeutic agents. The methodologies outlined herein represent a robust and well-established pathway to achieving this critical structural insight.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives | Semantic Scholar [semanticscholar.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. pulstec.net [pulstec.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. This compound | C14H19N | CID 11974410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemuniverse.com [chemuniverse.com]

- 9. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. fiveable.me [fiveable.me]

- 13. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mit.edu [web.mit.edu]

- 15. Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Quantum chemical calculations for 2-(Adamantan-1-yl)-1H-pyrrole

An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-(Adamantan-1-yl)-1H-pyrrole

Abstract: This guide provides a comprehensive, technically-grounded protocol for the quantum chemical analysis of this compound. Targeting researchers and drug development professionals, we move beyond a simple recitation of methods to deliver a framework rooted in scientific causality. We detail the rationale for selecting specific computational levels, the step-by-step execution of geometry optimization, frequency analysis, and the prediction of key electronic and spectroscopic properties. By integrating validated protocols with in-depth explanations, this document serves as a practical and authoritative resource for characterizing adamantane-pyrrole derivatives in computational drug discovery and materials science.

Introduction: The Scientific Rationale

The adamantane moiety is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can anchor a molecule to a biological target, enhance metabolic stability, or modulate pharmacokinetic properties. When coupled with a pyrrole ring—a versatile heterocyclic scaffold present in numerous natural products and pharmaceuticals—the resulting this compound molecule presents a compelling subject for computational investigation. Its structural rigidity and potential for diverse intermolecular interactions make it an ideal candidate for in-silico analysis, where quantum chemical calculations can provide profound insights into its behavior at a molecular level.

Understanding the molecule's electronic structure, conformational stability, and spectroscopic signatures is paramount for predicting its reactivity, biological activity, and potential as a therapeutic agent or functional material. Quantum mechanics offers a powerful lens to elucidate these properties with high precision, guiding further experimental work and accelerating the design-build-test-learn cycle in drug development. This guide establishes a robust computational workflow for achieving this, grounded in the principles of Density Functional Theory (DFT).

Foundational Theory & Experimental Design

The core of our investigation relies on DFT, a computational method that balances accuracy and efficiency for systems of this size. We select the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has a long-standing track record of providing reliable results for a wide range of organic molecules. This is paired with the Pople-style 6-31G(d,p) basis set, which provides a good compromise between computational cost and accuracy by including polarization functions (d on heavy atoms, p on hydrogens) necessary to describe chemical bonding and non-covalent interactions accurately.

Our computational protocol is designed as a self-validating workflow. Each step builds logically upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.

An In-depth Technical Guide to the Solubility and Stability of 2-(Adamantan-1-yl)-1H-pyrrole

Introduction: Bridging Lipophilicity and Bioactivity

In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophoric elements is a cornerstone of rational drug design. The molecule 2-(Adamantan-1-yl)-1H-pyrrole is a compelling example of this approach, wedding the rigid, lipophilic cage of adamantane with the versatile, aromatic pyrrole nucleus. The adamantane moiety, a bulky, three-dimensional hydrocarbon, is frequently incorporated into drug candidates to enhance their lipophilicity, modulate their pharmacokinetic properties, and facilitate precise positioning within biological targets.[1][2][3] Conversely, the pyrrole ring is a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6][7]

The successful development of any new chemical entity for pharmaceutical application hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility directly impacts bioavailability, while stability under various environmental conditions dictates shelf-life, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. The methodologies described herein are designed to be robust and self-validating, providing the critical data necessary to advance this promising molecule through the drug discovery pipeline.

Part 1: Solubility Profiling

The solubility of a compound is a key determinant of its absorption and distribution in vivo.[8] Given the stark contrast between the highly nonpolar adamantane cage and the more polar N-H bond of the pyrrole ring, a comprehensive solubility profile across a range of solvents is essential. The adamantane structure is known to have low aqueous solubility but is readily soluble in nonpolar organic solvents.[9][10] The pyrrole moiety can engage in hydrogen bonding, which may offer some degree of aqueous solubility.[11]

Experimental Protocol: Thermodynamic Solubility Assessment

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility. This protocol outlines the steps to determine the solubility of this compound in aqueous and organic solvents.

Materials:

-

This compound (solid)[12]

-

Phosphate-buffered saline (PBS), pH 7.4

-

1-Octanol

-

Hexane

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing a known volume of each solvent (e.g., PBS pH 7.4, 1-octanol, hexane, DMSO, ethanol). The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The extended time is necessary to ensure the dissolution process is complete.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

-

Sample Analysis:

-

Carefully aspirate an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method. A standard calibration curve of this compound should be prepared in the same solvent to ensure accurate quantification.

-

Data Presentation: Expected Solubility Profile

The following table summarizes the expected solubility of this compound in various solvents, based on the known properties of its constituent moieties.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Nonpolar | High | The nonpolar adamantane cage will have favorable interactions with the nonpolar solvent. |

| 1-Octanol | Amphiphilic | Moderate to High | Represents a surrogate for biological membranes; the lipophilic adamantane will drive solubility. |

| Ethanol | Polar Protic | Moderate | The pyrrole N-H can hydrogen bond, and the adamantane has some solubility in alcohols. |

| DMSO | Polar Aprotic | High | A strong universal solvent capable of solvating a wide range of compounds. |

| PBS (pH 7.4) | Aqueous Buffer | Low | The large, lipophilic adamantane group is expected to dominate, leading to poor aqueous solubility.[9] |

Visualization: Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Part 2: Chemical Stability Assessment

Understanding the chemical stability of this compound is crucial for predicting its degradation pathways and establishing appropriate storage and handling conditions. Pyrrole itself is known to be unstable in strongly acidic solutions due to polymerization of the protonated form.[13] Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify potential liabilities.

Experimental Protocol: Forced Degradation Studies

This protocol outlines a series of stress conditions to evaluate the stability of this compound in solution. A stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) should be prepared and then diluted into the stress condition solutions.

Materials:

-

Stock solution of this compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC-UV system (for purity analysis)

-

LC-MS system (for identification of degradation products)

Procedure:

-

Preparation of Test Solutions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂.

-

Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., water/acetonitrile mixture).

-

Photostability: Prepare a solution in a neutral solvent and expose it to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Incubation:

-

Incubate the acidic, basic, oxidative, and thermal solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).

-

Analyze samples at predetermined time points (e.g., 0, 24, 48, 168 hours).

-

-

Sample Analysis:

-

At each time point, neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining and the formation of any degradation products.

-

Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products, providing clues to their structures.

-

Data Presentation: Predicted Stability Profile

This table outlines the expected stability outcomes for this compound under various stress conditions.

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| 0.1 M HCl | Low | The pyrrole ring is susceptible to acid-catalyzed polymerization or ring-opening.[13] |

| 0.1 M NaOH | High | The pyrrole ring is generally stable to bases. The adamantane cage is highly stable. |

| 3% H₂O₂ | Moderate | The electron-rich pyrrole ring may be susceptible to oxidation. |

| Thermal (60°C) | High | The adamantane and pyrrole cores are generally thermally stable at this temperature. |

| Photostability | Moderate to High | Pyrrole derivatives can undergo photochemical reactions, though the adamantyl group may offer some steric hindrance. |

Visualization: Stability Testing Workflow

Caption: Workflow for forced degradation stability studies.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The inherent lipophilicity of the adamantane moiety suggests that while organic solubility will likely be high, aqueous solubility may present a challenge for formulation.[9] Strategies to improve aqueous solubility, such as salt formation (if ionizable groups are introduced) or the use of formulation vehicles like cyclodextrins, could be explored.[9] The stability studies will illuminate the compound's liabilities, with particular attention required for its behavior under acidic conditions, a known sensitivity of the pyrrole ring.[13] The data generated from these studies are indispensable for informed decision-making in the progression of this compound as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. connectsci.au [connectsci.au]

- 3. nbinno.com [nbinno.com]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. This compound | 912361-56-9 [sigmaaldrich.com]

- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

A Technical Guide to the Biological Activity Screening of 2-(Adamantan-1-yl)-1H-pyrrole Derivatives

Introduction: The Strategic Convergence of Adamantane and Pyrrole Moieties in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the burgeoning potential of a unique hybrid structure: 2-(Adamantan-1-yl)-1H-pyrrole derivatives. This class of compounds marries the distinct and therapeutically valuable properties of the adamantane cage with the versatile pyrrole ring, creating a promising platform for the discovery of novel therapeutic agents.

The adamantane moiety, a rigid and lipophilic tricycle, is renowned for its ability to anchor molecules within biological targets, enhancing binding affinity and modulating pharmacokinetic properties.[1] Its incorporation into drug candidates has led to successful antiviral agents like amantadine and rimantadine.[2] The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous pharmacophore found in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The fusion of these two entities in this compound derivatives presents a compelling hypothesis: the adamantyl group can serve as a "lipophilic bullet," guiding the pyrrole "warhead" to its biological target, thereby potentiating its therapeutic effect.[4]

This technical guide provides a comprehensive framework for the systematic biological activity screening of this novel class of compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and interpretation.

Synthetic Pathways to this compound Derivatives: A Brief Overview

The synthesis of this compound derivatives can be approached through established methodologies for pyrrole synthesis, such as the Paal-Knorr or Hantzsch reactions.[3] A common strategy involves the condensation of an adamantane-containing 1,4-dicarbonyl compound with an amine or ammonia. Modifications to the pyrrole ring or the adamantane cage can be introduced either before or after the core structure is formed, allowing for the creation of a diverse chemical library for screening. The characterization of these synthesized compounds is crucial and typically involves techniques like NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.[5]

A Tiered Approach to Biological Activity Screening: From Broad Strokes to Mechanistic Insights

A logical and efficient screening cascade is paramount to successfully identifying and characterizing the biological activities of a new compound library. The following workflow outlines a tiered approach, beginning with broad-spectrum primary screens and progressing to more specific and mechanistically focused assays for promising "hit" compounds.

Caption: A tiered workflow for biological activity screening.

Antimicrobial Activity Screening: Combating Resistance with Novel Scaffolds

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Both pyrrole and adamantane derivatives have demonstrated antimicrobial potential, making this a logical starting point for screening.[5][6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay is a gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plates. A typical concentration range is 0.125 to 256 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| AD-PYR-01 | 16 | 64 | 32 |

| AD-PYR-02 | 8 | 32 | 16 |

| AD-PYR-03 | >256 | >256 | 128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

The cytotoxic potential of novel chemical entities is a key area of investigation in oncology drug discovery. Pyrrole derivatives, in particular, have been explored for their anticancer activities.[7][8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Test compounds

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| AD-PYR-04 | 12.5 | 25.8 |

| AD-PYR-05 | 5.2 | 10.1 |

| AD-PYR-06 | >100 | >100 |

| Doxorubicin | 0.8 | 1.2 |

Antiviral Activity Screening: A Legacy of Adamantane

Given the historical success of adamantane derivatives as antiviral agents, particularly against the influenza virus, this is a critical area for investigation.[4][9]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to quantify the effect of a compound on the replication of a virus.

Materials:

-

Test compounds

-

Virus stock (e.g., Influenza A virus)

-

Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

-

Cell culture medium

-

Agarose overlay

-

Crystal violet solution

Procedure:

-

Cell Monolayer: Grow a confluent monolayer of host cells in 6-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for 1 hour.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and low-melting-point agarose.

-

Incubation: Incubate the plates at 37°C until plaques (zones of cell death) are visible.

-

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.

Caption: Potential mechanism of antiviral action.

Conclusion: Charting a New Course in Drug Discovery

The systematic biological activity screening of this compound derivatives holds significant promise for the identification of novel therapeutic leads. The combination of the unique physicochemical properties of the adamantane cage with the proven pharmacological versatility of the pyrrole ring provides a rich chemical space for exploration. This guide offers a robust framework for such an endeavor, emphasizing a logical, tiered approach to screening and providing detailed, actionable protocols. By understanding the "why" behind the "how," researchers can navigate the complexities of drug discovery with greater confidence and efficiency, ultimately accelerating the journey from a novel molecule to a potential life-saving medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Lipophilic Landscape: A Technical Guide to the Lipophilicity Determination of Adamantane-Pyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The conjugation of adamantane and pyrrole moieties presents a compelling strategy in modern medicinal chemistry, offering a unique blend of structural rigidity, three-dimensionality, and tunable electronic properties. A critical physicochemical parameter governing the pharmacokinetic and pharmacodynamic profile of these novel entities is lipophilicity. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the lipophilicity of adamantane-pyrrole compounds. We will delve into the nuances of established experimental methodologies, from the foundational shake-flask method to the high-throughput capabilities of reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, we will examine the utility and limitations of in silico predictive models. This document is intended to serve as a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of adamantane-pyrrole derivatives, enabling a more rational approach to optimizing drug-like properties.

The Significance of Lipophilicity in Adamantane-Pyrrole Drug Candidates

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of drug design and development.[1] It profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] For adamantane-pyrrole compounds, this parameter is of particular interest due to the inherent characteristics of the constituent scaffolds.

The adamantane cage is a classic example of a "lipophilic bullet," a bulky, rigid, and highly lipophilic hydrocarbon framework.[3][4] Its incorporation into a molecule can significantly increase lipophilicity, which can be advantageous for enhancing membrane permeability and, in some cases, blood-brain barrier penetration.[4][5] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][6]

The pyrrole ring, a five-membered aromatic heterocycle, offers a scaffold for diverse functionalization, allowing for the fine-tuning of a compound's physicochemical properties, including its lipophilicity. The interplay between the hydrophobic adamantane and the potentially more polar, functionalizable pyrrole ring creates a chemical space where precise control of lipophilicity is both possible and essential for therapeutic success.

A quantitative measure of lipophilicity is the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water. It is most commonly expressed as its logarithm, log P.[7] For ionizable compounds, the distribution coefficient (log D) at a specific pH is a more physiologically relevant parameter.[8]

dot graph TD { subgraph "Lipophilicity's Impact on ADMET" A[Lipophilicity(logP/logD)] --> B{Absorption}; A --> C{Distribution}; A --> D{Metabolism}; A --> E{Excretion}; A --> F{Toxicity}; end subgraph "Adamantane-Pyrrole Scaffold" G[Adamantane Moiety(High Lipophilicity)] -- influences --> A; H[Pyrrole Moiety(Tunable Polarity)] -- influences --> A; end style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } The central role of lipophilicity in the ADMET properties of adamantane-pyrrole compounds.

Experimental Determination of Lipophilicity

Experimental measurement remains the gold standard for accurate lipophilicity determination. The choice of method often depends on the compound's properties, the required throughput, and the available instrumentation.

The Shake-Flask Method (OECD 107): The Foundational Approach